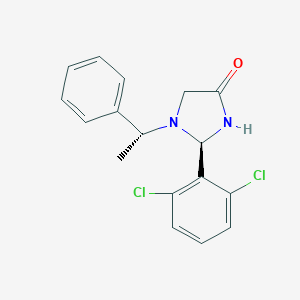

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is a chiral imidazolidinone derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with ®-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate or carbodiimide, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.

Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The primary application of this compound is in pharmacology, where it has been investigated for its potential as a therapeutic agent. Notable studies include:

- Anticancer Activity : Research indicates that (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits cell proliferation in breast cancer cells through apoptosis induction mechanisms .

- Antimicrobial Properties : The compound has shown promising results as an antimicrobial agent. In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential for developing new antibiotics .

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective drugs. The compound's interaction with specific biological pathways has been explored:

- Purinergic Signaling Modulation : Recent studies have highlighted the role of purinergic signaling in inflammation and immune responses. This compound may modulate these pathways, providing insights into its anti-inflammatory properties .

Drug Development

The synthesis of this compound has implications for drug development, particularly in creating novel therapeutic agents with enhanced efficacy and reduced side effects:

- Combination Therapies : Researchers are exploring the use of this compound in combination with other drugs to enhance therapeutic outcomes in cancer treatment .

Case Study 1: Anticancer Efficacy

A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

| Parameter | Value |

|---|---|

| Cell Line | MCF-7 |

| Treatment Duration | 48 hours |

| Apoptosis Rate (%) | 70% |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action for ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- 2-(2,6-Dichlorophenyl)-1-phenylethylimidazolidin-4-one

- 2-(2,6-Dichlorophenyl)-1-ethylimidazolidin-4-one

Uniqueness

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is unique due to its chiral centers, which can impart specific biological activity and selectivity. Its dichlorophenyl group also contributes to its chemical reactivity and potential interactions with biological targets.

Actividad Biológica

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one, also known by its CAS number 1149765-13-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- Chemical Structure : The compound features a dichlorophenyl group and an imidazolidinone core, which are crucial for its biological activity.

The compound acts primarily as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's response to its natural ligand (dopamine), leading to increased signaling without directly activating the receptor. This mechanism is particularly relevant in neuropsychiatric disorders where dopamine signaling is impaired.

Pharmacological Studies

-

In Vitro Studies :

- Research indicates that this compound enhances cAMP production in human embryonic kidney cells expressing the D1 receptor, indicating its role as a PAM. The compound demonstrated a significant leftward shift in the dose-response curve for dopamine, suggesting increased sensitivity of the receptor to dopamine .

-

In Vivo Studies :

- In animal models, particularly transgenic mice expressing the human D1 receptor, administration of the compound resulted in increased locomotor activity, supporting its potential use in treating conditions like Parkinson's disease. Notably, it did not exhibit tachyphylaxis (rapid desensitization) over repeated doses, which is a common issue with direct D1 agonists .

Case Study 1: Parkinson's Disease Model

A study evaluated the effects of this compound in a rodent model of Parkinson’s disease induced by reserpine. The compound significantly reversed hypoactivity observed in these models, indicating its potential utility in managing motor symptoms associated with dopamine depletion .

Case Study 2: Cognitive Enhancement

Another study highlighted the compound's ability to enhance cognitive performance in tasks requiring memory and learning. This effect was attributed to increased acetylcholine release and improved synaptic plasticity mediated by D1 receptor activation .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Efficacy | Notes |

|---|---|---|---|

| This compound | PAM of D1 receptor | High | Non-tachyphylactic response |

| DETQ (similar structure) | PAM of D1 receptor | Moderate | Exhibits tachyphylaxis |

| Traditional D1 Agonists | Direct agonism | Variable | Often leads to rapid desensitization |

Propiedades

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.